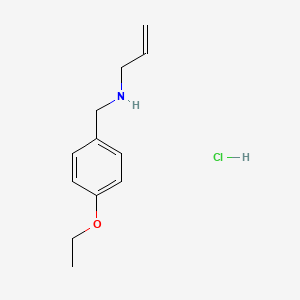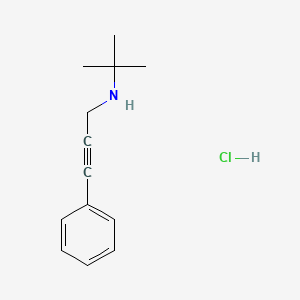
N-(tert-Butyl)-3-phenyl-2-propyn-1-amine hydrochloride
Descripción general
Descripción
N-(tert-Butyl)-3-phenyl-2-propyn-1-amine hydrochloride, also known as TBPAP, is a chemical compound that has gained attention in the scientific community due to its unique properties and potential applications. TBPAP is a white crystalline powder that is soluble in water and commonly used as a catalyst in organic chemistry reactions. In
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
The research on N-(tert-Butyl)-3-phenyl-2-propyn-1-amine hydrochloride and related compounds has primarily focused on their synthesis, structure, and reactivity, revealing their potential in various chemical transformations. For instance, the synthesis of N,N,N-Tris[p-(N-oxyl-tert-butylamino)phenyl]amine showcases the compound's utility in forming complex structures through lithiation and oxidation processes. This particular compound, obtained as dark violet plates, has been analyzed for its magnetic properties, providing insights into its electronic structure and potential applications in magnetic materials (Itoh et al., 2000).
Another study explores the template and transmetallation reactions to synthesize aromatic tetracyclic tin compounds. The research demonstrates the versatility of tert-butylated compounds in facilitating alkyl vs. aryl migration from tin to nitrogen, highlighting a novel method in organometallic chemistry (Camacho-Camacho et al., 2010).
Catalysis and Ligand Behavior
N-tert-Butanesulfinyl imines have been identified as versatile intermediates for the asymmetric synthesis of amines, showcasing the potential of N-(tert-Butyl)-3-phenyl-2-propyn-1-amine hydrochloride derivatives in catalysis. These compounds serve as powerful chiral directing groups, facilitating the synthesis of highly enantioenriched amines through nucleophilic addition reactions (Ellman et al., 2002).
Moreover, the development of 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline as a tert-butoxycarbonylation reagent for amine hydrochlorides underlines the utility of tert-butylated compounds in chemoselective reactions. These findings point to the role of N-(tert-Butyl)-3-phenyl-2-propyn-1-amine hydrochloride and its derivatives in advancing synthetic methodologies (Ouchi et al., 2002).
Propiedades
IUPAC Name |
2-methyl-N-(3-phenylprop-2-ynyl)propan-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N.ClH/c1-13(2,3)14-11-7-10-12-8-5-4-6-9-12;/h4-6,8-9,14H,11H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMUAYRUMWRFBAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC#CC1=CC=CC=C1.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(tert-Butyl)-3-phenyl-2-propyn-1-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 3-[(3-hydroxypropyl)amino]propanoate](/img/structure/B3077687.png)
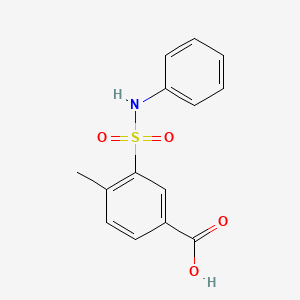
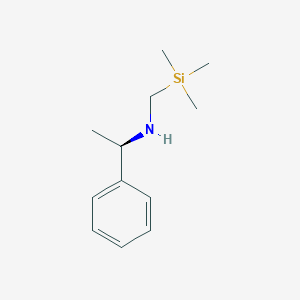
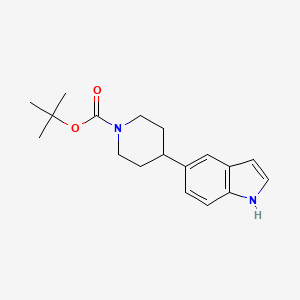
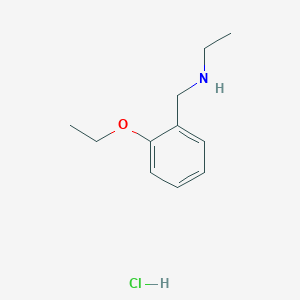
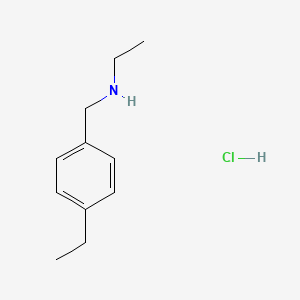
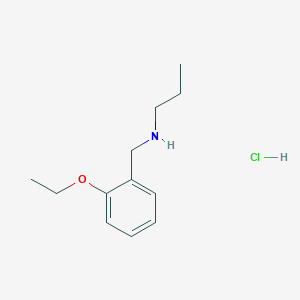
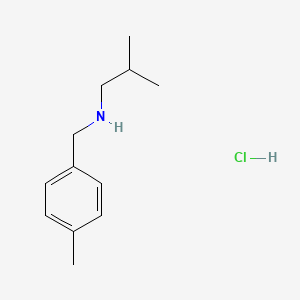

![2-Methyl-N-[(3-methyl-2-thienyl)methyl]-1-propanamine hydrochloride](/img/structure/B3077745.png)



